molecular formula C12H13BrN4O3 B2916634 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide CAS No. 1797325-80-4

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2916634
CAS No.: 1797325-80-4
M. Wt: 341.165
InChI Key: NLRRJKFXUJODEQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C12H13BrN4O3 and its molecular weight is 341.165. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide generally involves the following steps:

    • Preparation of Starting Materials: Synthesize or obtain the key starting materials such as 4-(dimethylamino)-2-methoxypyrimidine, brominated furan derivatives, etc.

    • Reaction Conditions: Typical conditions might include solvents like dichloromethane, dimethylformamide, or toluene, and catalysts or reagents such as triethylamine, bromine, and coupling agents.

  • Industrial Production Methods: Industrial-scale production would involve optimization of the synthetic route for higher yields, purity, and cost-effectiveness. It often requires stringent control of reaction parameters like temperature, pressure, and time.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to oxides.

    • Reduction: Reduction of the carboxamide group may occur under specific conditions.

    • Substitution: The bromine atom is a key site for substitution reactions, where it can be replaced by various nucleophiles.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: Various nucleophiles like amines, thiols, or organometallics.

  • Major Products: The specific products depend on the reagent and reaction conditions but may include oxides, reduced forms, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential activity against biological targets, potentially influencing cellular pathways.

  • Medicine: Explored for pharmaceutical applications due to its structural similarity to bioactive compounds.

  • Industry: Utilized in material science for the development of new materials with unique properties.

5. Mechanism of Action: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups influence the electronic properties and reactivity, while the furan and pyrimidine rings provide structural stability and binding affinity.

Comparison with Similar Compounds

  • 5-Bromo-2-furancarboxamide: : Lacks the pyrimidine and dimethylamino groups.

  • N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide: : Lacks the bromine atom and dimethylamino group.

  • Uniqueness: 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity.

  • Biological Activity

    5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide, with the CAS number 1797325-80-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C12H13BrN4O3C_{12}H_{13}BrN_{4}O_{3}, and it has a molecular weight of 341.16 g/mol. The compound's structure is characterized by a furan ring fused with a pyrimidine moiety, which is common in biologically active compounds.

    PropertyValue
    Molecular FormulaC12H13BrN4O3
    Molecular Weight341.16 g/mol
    CAS Number1797325-80-4
    Structural FormulaStructure

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and pyrimidine components. The methodology often includes bromination, methylation, and amination processes to achieve the desired structure. Specific synthetic routes can vary based on the desired yield and purity.

    Antitumor Activity

    Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on pyrimidine derivatives demonstrated that certain modifications led to enhanced inhibition of cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range .

    Antimicrobial Properties

    The antimicrobial efficacy of this compound has been investigated in vitro. Similar pyrimidine-based compounds have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis pathways .

    The biological activity is believed to stem from the compound's ability to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can disrupt cellular processes in both prokaryotic and eukaryotic cells, thereby exhibiting antimicrobial and antitumor effects .

    Case Studies

    • Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of related compounds on A431 epidermal carcinoma cells. The findings indicated a dose-dependent reduction in cell viability, highlighting the potential application of these compounds in cancer therapy .
    • Antimicrobial Testing : Another study focused on the antibacterial properties of pyrimidine derivatives against resistant strains of bacteria. The results suggested that modifications to the pyrimidine structure could enhance antimicrobial activity, making it a candidate for further development .

    Properties

    IUPAC Name

    5-bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13BrN4O3/c1-17(2)10-7(6-14-12(16-10)19-3)15-11(18)8-4-5-9(13)20-8/h4-6H,1-3H3,(H,15,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NLRRJKFXUJODEQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13BrN4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    341.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.